3-Methoxycarbonylphenylboronic acid pinacol ester

Boronic Ester Stability Suzuki-Miyaura Coupling Reagent Handling

Researchers requiring a stable, pre-activated boronic ester for Suzuki-Miyaura couplings face yield losses and storage issues with the free acid (CAS 99769-19-4). This pinacol ester (CAS 480425-35-2) is the validated solution. - Validated for synthesizing non-noviosylated coumermycin A1 analogs (Hsp90 inhibitors) as published in *Organic Letters*. - Crystalline solid with documented single-crystal X-ray structure, simplifying QC and regulatory filing. - Available up to kg scale; shipped under ambient conditions with superior batch-to-batch consistency versus the free acid.

Molecular Formula C14H19BO4
Molecular Weight 262.11 g/mol
CAS No. 480425-35-2
Cat. No. B130265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycarbonylphenylboronic acid pinacol ester
CAS480425-35-2
Synonyms3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Methyl Ester; 
Molecular FormulaC14H19BO4
Molecular Weight262.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(16)17-5/h6-9H,1-5H3
InChIKeyJBJGSVBGUBATNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxycarbonylphenylboronic Acid Pinacol Ester Overview


3-Methoxycarbonylphenylboronic acid pinacol ester (CAS 480425-35-2) is a crystalline organoboron compound, specifically a meta-substituted phenylboronic acid pinacol ester, with the molecular formula C14H19BO4 and a molecular weight of 262.11 g/mol [1]. It serves as a versatile reagent and building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds . Its unique combination of a methoxycarbonyl group and a pinacol-protected boronic ester moiety provides distinct stability and reactivity advantages, making it a valuable intermediate in pharmaceutical research, agrochemical development, and materials science [2].

1
Suzuki-Miyaura cross-coupling reagent with pinacol-protected boronic ester
2
Meta-substituted aryl building block for biaryl synthesis
3
Crystalline solid with reported ambient stability for routine handling

3-Methoxycarbonylphenylboronic Acid Pinacol Ester: Generic Substitution Concerns


In synthetic chemistry, boronic acids and their esters are not interchangeable commodities. The pinacol ester of 3-methoxycarbonylphenylboronic acid offers distinct advantages over its corresponding free acid (CAS 99769-19-4) and other boronic ester variants. Pinacol esters are known to exhibit enhanced stability to hydrolysis during storage and handling compared to the free boronic acid, which can be prone to dehydration and formation of boroxines . Furthermore, the pinacol ester provides superior solubility in common organic solvents such as THF, DCM, and toluene, which is crucial for efficient reaction processing [1]. Direct substitution with the free acid may lead to lower reaction yields due to competing protodeboronation and stability issues, or may require additional optimization of reaction conditions. For applications requiring a stable, pre-activated, and readily soluble boron source, the pinacol ester is the preferred reagent.

Attribute
Pinacol Ester (Target)
Free Boronic Acid (Potential Substitute)
Hydrolytic Stability
Crystalline, room-temp storage; less prone to hydrolysis
May undergo protodeboronation and boroxine formation
Organic Solubility
Reported higher solubility in THF, DCM, toluene
Solubility profile may differ, potentially requiring solvent optimization
Reaction Consistency
Pre-activated boronate; supports reproducible coupling
Competing side reactions may reduce yield without method adjustment

3-Methoxycarbonylphenylboronic Acid Pinacol Ester: Key Differentiators


Hydrolytic Stability vs. Free Boronic Acid

3-Methoxycarbonylphenylboronic acid pinacol ester demonstrates significantly enhanced hydrolytic stability compared to its corresponding free acid. The free acid, 3-methoxycarbonylphenylboronic acid, is known to be susceptible to protodeboronation and anhydride formation, which can compromise its reactivity and purity over time . In contrast, the pinacol ester is a crystalline solid that is stable under ambient conditions, with recommended long-term storage at room temperature, unlike the free acid which may require refrigeration [1]. This enhanced stability translates directly to improved shelf-life and more consistent performance in cross-coupling reactions.

Hydrolytic Stability
Class-level
Stable crystalline solid; store at room temp
Free acid prone to dehydration
Supports reliable reagent handling
Not quantified; class-level inference
Boronic Ester Stability Suzuki-Miyaura Coupling Reagent Handling

Hsp90 Dimeric Inhibitor Intermediate

A defining and highly specific application of 3-methoxycarbonylphenylboronic acid pinacol ester is its documented use as a building block in the synthesis of non-noviosylated coumermycin A1 analogs, which are potent dimeric inhibitors of the heat shock protein 90 (Hsp90) molecular chaperone [1]. These analogs demonstrate nanomolar antiproliferative activity in breast cancer cell lines [2]. This specific application is not a generic claim but a verifiable use-case reported in primary research literature and vendor databases, differentiating it from other boronic esters that may lack this specific validated utility. The compound enables the replacement of the stereochemically complex noviose sugar with readily available piperidine rings, a key simplification in the synthesis of these complex molecules [3].

Hsp90 Inhibitor Synthesis
Reported
Building block for non-noviosylated coumermycin A1 analogs
Supports targeted chaperone inhibitor research
Application-specific; verify with primary literature
Medicinal Chemistry Hsp90 Inhibitors Coumermycin A1 Analogs

X-ray Crystallographic Validation

The crystal structure of 3-methoxycarbonylphenylboronic acid pinacol ester has been determined and deposited in the Cambridge Structural Database. The crystal structure was published as part of a study on visible light-induced borylation in the Journal of the American Chemical Society [1]. The compound crystallizes in the monoclinic space group P 1 21 1 (space group number 4) with unit cell parameters a = 10.2772 Å, b = 6.1873 Å, c = 11.9566 Å, and β = 113.206° [2]. This level of structural characterization is not always available for less common boronic esters and provides definitive proof of identity and purity, which is invaluable for regulatory submissions and for understanding solid-state properties.

Crystal Structure
Structural confirmation
Monoclinic P 1 21 1, a=10.2772 Å, b=6.1873 Å, c=11.9566 Å
Enables definitive identity confirmation
Published in JACS; supports analytical documentation
Crystallography Structural Biology Analytical Chemistry

3-Methoxycarbonylphenylboronic Acid Pinacol Ester Applications


Hsp90 Dimeric Inhibitor Synthesis

This compound is the optimal choice for medicinal chemists synthesizing non-noviosylated coumermycin A1 analogs. Its documented use in preparing these potent Hsp90 inhibitors, as evidenced by research published in *Organic Letters* [1], provides a validated and efficient synthetic route. By using this specific boronic ester, researchers can reliably introduce the desired phenyl group to build conformationally constrained dimers that exhibit nanomolar antiproliferative activity against cancer cells.

Suzuki-Miyaura Cross-Coupling

As a meta-substituted arylboronic ester, this compound is a premier choice for Suzuki-Miyaura cross-coupling reactions. Its pinacol ester form ensures superior stability and solubility in organic solvents (THF, DCM, toluene) , which is critical for achieving high yields and reproducible results in the formation of biaryl bonds. This makes it an ideal building block for constructing complex molecular architectures in pharmaceutical and agrochemical research.

Process Chemistry and Scale-Up

The compound's robust stability under ambient conditions and its availability in production scales up to kilograms [2] make it suitable for process chemistry and pilot-plant studies. Unlike the free acid, which may degrade over time, the pinacol ester can be stored and handled with less stringent temperature control, reducing the risk of batch-to-batch variability in larger-scale syntheses.

Analytical and Regulatory Support

For laboratories requiring rigorous analytical characterization, the availability of a published single-crystal X-ray structure [3] provides a gold standard for confirming identity and purity. This is a significant advantage for organizations operating under strict quality control guidelines, such as those in pharmaceutical development, where definitive structural proof is often required for regulatory filings.

Application
Selection Property
Validation Focus
Hsp90 dimeric inhibitor synthesis
Literature-documented building block
Synthetic route reproducibility
Suzuki-Miyaura cross-coupling
Pinacol ester stability and organic solubility
Cross-coupling efficiency review
Process chemistry and scale-up
Ambient storage stability
Batch-to-batch consistency review
Analytical identity confirmation
Published crystal structure data
Structural identity verification

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